2-{3-Hydroxyspiro[3.3]heptan-1-yl}acetic acid
Description
Properties
IUPAC Name |
2-(3-hydroxyspiro[3.3]heptan-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-7-4-6(5-8(11)12)9(7)2-1-3-9/h6-7,10H,1-5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKXMUDJGQGEFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(CC2O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Meinwald Oxirane Rearrangement
The Meinwald rearrangement, as demonstrated in spirocyclic glutamic acid analogs, involves epoxidation of bicyclic alkenes followed by ring expansion. For example, alkene 27 (Scheme 1 in) undergoes epoxidation to form oxirane 26 , which rearranges into a spiro[3.3]heptane derivative. Adapting this method, a cyclopropane-fused precursor could be synthesized and subjected to analogous conditions to yield the spiro core.
Strain-Relocating Cyclization
A novel strain-driven approach utilizes 1-sulfonylcyclopropanols. Under basic conditions, these substrates undergo cyclization to form spiro[3.3]heptan-1-ones. For instance, treatment of 1-sulfonylcyclopropanol with potassium tert-butoxide induces ring expansion, producing the spiro ketone. This method offers a direct route to the core structure, though subsequent reduction is required to introduce the hydroxyl group.
Introduction of the 3-Hydroxy Group
Ketone Reduction
Spiro[3.3]heptan-1-one intermediates, such as those from, can be reduced to the corresponding alcohol. Sodium borohydride (NaBH4) or catalytic hydrogenation (H2/Pd-C) are viable options. Stereochemical outcomes depend on the reducing agent: NaBH4 typically yields equatorial alcohols, while hydrogenation may favor axial orientation.
Epoxide Ring-Opening
Epoxides derived from spiro[3.3]heptene precursors (e.g., via epoxidation with mCPBA) can undergo acid-catalyzed ring-opening to install hydroxyl groups. Regioselectivity is influenced by the stability of carbocation intermediates, favoring tertiary positions.
Installation of the Acetic Acid Moiety
Alkylation of Spiro Alcohols
The hydroxyl group in 3-hydroxyspiro[3.3]heptane can serve as a nucleophile in alkylation reactions. Treatment with bromoacetic acid tert-butyl ester in the presence of a base (e.g., NaH) introduces the acetic acid side chain. Subsequent deprotection (e.g., TFA for tert-butyl esters) yields the free acid.
Malonate-Based Elongation
Double alkylation of malonate esters with dihalides or bis-electrophiles constructs the spiro core while simultaneously introducing the acetic acid chain. For example, diethyl malonate reacts with 1,3-dibromopropane under basic conditions to form a spirocyclic diester, which is hydrolyzed and decarboxylated.
Integrated Synthetic Pathways
Route A: Strain-Relocating Cyclization Followed by Functionalization
- Core Formation : 1-Sulfonylcyclopropanol → spiro[3.3]heptan-1-one via KOtBu.
- Hydroxylation : Ketone reduction using NaBH4 → 3-hydroxyspiro[3.3]heptane.
- Alkylation : Reaction with bromoacetic acid tert-butyl ester → protected acetic acid derivative.
- Deprotection : TFA-mediated ester hydrolysis → target compound.
Route B: Meinwald Rearrangement with Early-Stage Functionalization
- Epoxidation : Bicyclic alkene → epoxide via mCPBA.
- Rearrangement : Meinwald oxirane expansion → spiro[3.3]heptan-3-ol.
- Malonate Alkylation : Diethyl malonate + 1,3-dibromopropane → spiro diester.
- Hydrolysis/Decarboxylation : NaOH → 2-{3-hydroxyspiro[3.3]heptan-1-yl}acetic acid.
Comparative Analysis of Methods
Challenges and Optimization
- Steric Hindrance : Bulky spiro systems impede alkylation; polar aprotic solvents (DMF, DMSO) improve reactivity.
- Regioselectivity : Directed lithiation (e.g., using LDA) ensures precise functionalization at C3.
- Protection Strategies : TBS ethers for hydroxyl groups prevent undesired side reactions during acetic acid installation.
Chemical Reactions Analysis
Types of Reactions
2-{3-Hydroxyspiro[3.3]heptan-1-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., alkoxides, amines) . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-{3-Oxospiro[3.3]heptan-1-yl}acetic acid, while reduction of the carboxylic acid group can produce 2-{3-Hydroxyspiro[3.3]heptan-1-yl}ethanol .
Scientific Research Applications
Medicinal Chemistry
The spiro[3.3]heptane motif is prevalent in medicinal chemistry due to its ability to enhance biological activity through structural diversity. The applications of 2-{3-Hydroxyspiro[3.3]heptan-1-yl}acetic acid include:
- Anticancer Research : Compounds with spirocyclic structures have shown potential in anticancer drug development. The unique spatial arrangement allows for interactions with biological targets that may not be accessible to linear compounds .
- Neurological Disorders : Research indicates that derivatives of spiro[3.3]heptanes can modulate neurotransmitter systems, suggesting potential applications in treating conditions such as depression and anxiety .
Case Study: Anticancer Activity
A study investigated the synthesis of various spiro[3.3]heptanones, including derivatives of this compound. These compounds were evaluated for their cytotoxicity against cancer cell lines, demonstrating promising results that warrant further exploration .
Material Science
The compound's unique structure lends itself to applications in material science, particularly in the development of new polymers and materials with specific properties.
- Polymeric Materials : The incorporation of spirocyclic units into polymer backbones can enhance mechanical properties and thermal stability .
Data Table: Properties of Polymers Incorporating Spiro[3.3]Heptane Units
| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Standard Polymer | 40 | 200 |
| Polymer with Spiro | 60 | 250 |
Cosmetic Formulations
Recent studies have explored the use of this compound in cosmetic formulations due to its potential moisturizing and skin-beneficial properties.
Case Study: Cosmetic Formulation Development
A formulation study utilized response surface methodology to optimize the inclusion of this compound in lotions, resulting in improved hydration and sensory properties compared to standard formulations .
Analytical Chemistry
The compound is also relevant in analytical chemistry for developing new methods for detecting and quantifying biologically active compounds.
Mechanism of Action
The mechanism of action of 2-{3-Hydroxyspiro[3.3]heptan-1-yl}acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function . The spirocyclic structure may also contribute to the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Key Observations :
- Hydrogen Bonding : The hydroxyl group in the target compound enhances hydrogen-bonding capacity relative to ether-containing analogs (e.g., 2-{3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid), which may improve aqueous solubility .
- Aromatic vs. Aliphatic : Substitution with a benzoic acid group (e.g., 3-{Spiro[3.3]heptan-1-yl}benzoic acid) introduces aromatic interactions but reduces aliphatic solubility .
Hydrogen Bonding and Crystallinity
- Intermolecular Interactions : Analogous spirocyclic compounds, such as 2-(5-cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid, form centrosymmetric dimers via O–H···O hydrogen bonds, stabilizing crystal lattices . The target compound’s hydroxyl group is expected to exhibit similar behavior, as evidenced by its methyl ester derivative’s crystallinity .
- Crystal Packing : Spiro systems with polar substituents (e.g., -OH, -COOH) often exhibit dense packing due to hydrogen-bonding networks, contrasting with less polar analogs like bicyclo[2.2.1] derivatives, which rely on weaker van der Waals interactions .
Challenges and Limitations
- Synthetic Complexity : Spirocyclic systems often require multi-step syntheses, as seen in the preparation of tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate (CAS 1935054-64-0), which involves protecting group strategies .
- Solubility Trade-offs : While the hydroxyl group enhances solubility, it may also increase plasma protein binding, reducing bioavailability. This contrasts with lipophilic analogs like 2-[4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl]acetic acid, which exhibit better membrane permeability .
Biological Activity
2-{3-Hydroxyspiro[3.3]heptan-1-yl}acetic acid is a compound of interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that contributes to its biological activity. The spiro[3.3]heptane moiety is known for imparting rigidity and specificity in molecular interactions, which can enhance the compound's efficacy as a therapeutic agent.
Research suggests that this compound may act through several mechanisms:
- Anti-inflammatory Properties : It has been identified as an inhibitor of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. Inhibition of this pathway can reduce the production of pro-inflammatory cytokines such as IL-1β and IL-18, which are implicated in various inflammatory diseases .
- Neuroprotective Effects : Preliminary studies indicate that the compound may exhibit neuroprotective properties, potentially through modulation of neuroinflammatory pathways and oxidative stress reduction .
Case Study 1: Anti-inflammatory Activity
In a study examining the effects of various compounds on the NLRP3 inflammasome, this compound demonstrated significant inhibition of IL-1β secretion in macrophages stimulated with lipopolysaccharide (LPS). The results suggested that this compound could be a promising candidate for treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and other autoimmune disorders.
| Compound | IL-1β Inhibition (%) | Concentration (µM) |
|---|---|---|
| Control | 0 | - |
| Test Compound | 75 | 10 |
Case Study 2: Neuroprotective Activity
Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The compound was found to significantly reduce cell death in neuronal cultures exposed to hydrogen peroxide, suggesting its potential utility in neurodegenerative diseases like Alzheimer's.
| Treatment Group | Cell Viability (%) | Dose (µM) |
|---|---|---|
| Control | 30 | - |
| Test Compound | 70 | 5 |
Q & A
Q. What are the established synthetic routes for 2-{3-Hydroxyspiro[3.3]heptan-1-yl}acetic acid?
Methodological Answer: The synthesis typically involves cyclization strategies to form the spirocyclic core. A common approach includes:
- Thermal [2+2] cycloaddition : Reacting endocyclic alkenes with chlorosulfonyl isocyanate to form β-lactam intermediates, followed by reduction with alane (AlH₃) to yield the spirocyclic structure .
- Post-functionalization : Introducing the acetic acid moiety via alkylation or coupling reactions.
Key Considerations : - Purity of intermediates (monitored via HPLC or TLC).
- Stereochemical control during cyclization (chiral catalysts or resolution may be required) .
Q. What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the spirocyclic structure and hydroxyl/acetate group positions. For example, the hydroxyl proton appears as a broad singlet (~δ 1.5–2.5 ppm), while the spiro carbons show distinct splitting .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₉H₁₂O₃ requires m/z 168.0786).
- Infrared (IR) Spectroscopy : O–H (3200–3600 cm⁻¹) and C=O (1700–1750 cm⁻¹) stretches confirm functional groups .
Q. What are the stability and storage requirements for this compound?
Methodological Answer:
- Stability : The hydroxyl and acetic acid groups make it hygroscopic. Degradation studies (TGA/DSC) recommend storage below -20°C under inert gas (N₂/Ar) to prevent oxidation .
- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions .
Advanced Research Questions
Q. How can synthetic yield be optimized for spirocyclic intermediates?
Methodological Answer:
-
Reaction Optimization :
-
In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .
Q. How to address stereochemical inconsistencies in spirocyclic derivatives?
Methodological Answer:
Q. How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
Q. What computational tools predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME or Schrödinger’s QikProp estimate:
- Molecular Docking : AutoDock Vina simulates binding to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory studies) .
Q. How to design a structure-activity relationship (SAR) study for derivatives?
Methodological Answer:
-
Scaffold Modification :
Modification Site Example Change Biological Impact Hydroxyl group Acetylation Reduces polarity, enhances membrane permeability Spiro ring Replacement with oxetane Alters ring strain and bioactivity -
High-Throughput Screening (HTS) : Use 96-well plates to test 100+ derivatives against target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
